molecular formula C11H14N2O6S B14950834 propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

Katalognummer: B14950834
Molekulargewicht: 302.31 g/mol
InChI-Schlüssel: LLVZRTYUQFPWEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate is a chemical compound that belongs to the class of sulfonylamino acetates It is characterized by the presence of a nitrophenyl group attached to a sulfonylamino moiety, which is further connected to an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with isopropyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitrobenzenesulfonyl chloride+isopropyl acetatebasepropan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate\text{4-nitrobenzenesulfonyl chloride} + \text{isopropyl acetate} \xrightarrow{\text{base}} \text{this compound} 4-nitrobenzenesulfonyl chloride+isopropyl acetatebase​propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonylamino derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonylamino moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propan-2-yl 2-[(2-chloro-5-nitrophenyl)sulfonylamino]acetate
  • Propan-2-yl 2-[(4-chloro-3-nitrophenyl)sulfonylamino]acetate

Uniqueness

Propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of the sulfonylamino group also imparts distinct chemical properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C11H14N2O6S

Molekulargewicht

302.31 g/mol

IUPAC-Name

propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C11H14N2O6S/c1-8(2)19-11(14)7-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8,12H,7H2,1-2H3

InChI-Schlüssel

LLVZRTYUQFPWEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.